

4-(Aminomethyl)benzamide use as a chemical linker in drug design

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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

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An In-depth Technical Guide to **4-(Aminomethyl)benzamide** as a Chemical Linker in Drug Design

Introduction: The Critical Role of the Linker

In modern drug design, particularly in the development of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than an inert spacer.^{[1][2][3]} It is a critical determinant of a drug's efficacy, selectivity, stability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.^{[1][4][5]} The linker dictates the spatial relationship between the targeting moiety and the payload or effector molecule, influencing everything from solubility to the efficiency of payload release.^{[2][4][6]} Linker design is a careful balancing act between maintaining stability in systemic circulation to prevent premature drug release and enabling efficient cleavage or release of the active component at the target site.^{[3][4][6]}

Among the diverse chemical scaffolds used for linkers, those imparting some degree of rigidity have gained significant attention.^[1] **4-(Aminomethyl)benzamide** stands out as a valuable building block for constructing such semi-rigid linkers. Its benzene ring provides a defined and constrained conformation, which can be highly advantageous in optimizing the interaction between a drug's functional components and their biological targets.^{[1][7]} This guide provides a detailed exploration of **4-(Aminomethyl)benzamide**, from its fundamental properties to its strategic application in advanced drug design.

Physicochemical Properties of 4-(Aminomethyl)benzamide

Understanding the core properties of a linker building block is fundamental to its effective implementation. **4-(Aminomethyl)benzamide** is a bifunctional molecule featuring a primary amine and a primary amide, attached to a central phenyl ring in a para orientation. This arrangement provides two distinct points for chemical modification, allowing for its directional incorporation into a larger molecular construct.

Molecular Structure

Caption: Molecular structure of **4-(Aminomethyl)benzamide**.

Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C₈H₁₀N₂O	[8]
Molecular Weight	150.18 g/mol	[8]
IUPAC Name	4-(aminomethyl)benzamide	[8]
CAS Number	369-53-9	[8] [9] [10]
InChIKey	JKIHDSIADUBKPU-UHFFFAOYSA-N	[8]
Boiling Point	332.7±25.0 °C (Predicted)	[9]

| Density | 1.172±0.06 g/cm³ (Predicted) |[\[9\]](#) |

The Rationale for Rigidity: A Strategic Advantage

The choice between a flexible linker (e.g., PEG, alkyl chains) and a rigid one is a critical decision in drug design.[\[1\]](#) While flexible linkers offer synthetic simplicity and allow a molecule to adopt numerous conformations, this very flexibility can be a double-edged sword, potentially leading to off-target effects or suboptimal binding.[\[1\]](#) Rigid linkers, or those containing rigidifying elements like **4-(aminomethyl)benzamide**, offer distinct advantages.

Key Advantages of Rigid Linkers:

- **Bioactive Conformation:** Rigidity can pre-organize a bifunctional molecule, such as a PROTAC, into a conformation that is optimal for forming the crucial ternary complex (Target-PROTAC-E3 Ligase), which can lead to enhanced potency.[\[1\]](#)
- **Improved Pharmacokinetics:** The constrained structure can reduce the molecule's susceptibility to metabolic degradation, potentially improving its stability and half-life in vivo. [\[1\]](#)[\[4\]](#)
- **Enhanced Selectivity:** By limiting the possible orientations of the binding ligands, a rigid linker can improve selectivity for the intended target protein and reduce off-target binding.[\[1\]](#)

The **4-(aminomethyl)benzamide** scaffold provides a "semi-rigid" character. The phenyl ring is rigid, while the aminomethyl group offers a degree of rotational freedom, providing a balance that can be fine-tuned for specific biological systems.[\[7\]](#)

Applications in Drug Design

The unique properties of **4-(aminomethyl)benzamide** have led to its incorporation into a variety of therapeutic candidates and research compounds.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[\[1\]](#)[\[7\]](#) The linker is paramount to this function. The **4-(aminomethyl)benzamide** moiety can be used as a key component of the linker to connect the E3 ligase ligand (e.g., a thalidomide analog for Cereblon) to the protein-of-interest (POI) ligand.[\[7\]](#) Its primary amine serves as a convenient handle for attachment via stable amide bond formation.[\[7\]](#) The rigidity of the phenyl ring helps to control the distance and orientation between the two ligands, which is essential for efficient ternary complex formation and subsequent protein degradation.[\[1\]](#)



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